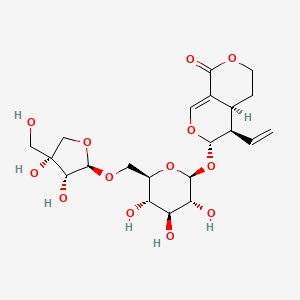

6'-O-beta-D-Apiofuranosylsweroside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6’-O-beta-D-Apiofuranosylsweroside is a type of compound known as an iridoid . It is a natural product that can be isolated from the herbs of Lonicera maackii . It has a molecular formula of C21H30O13 and a molecular weight of 490.5 g/mol .

Molecular Structure Analysis

The SMILES code for 6’-O-beta-D-Apiofuranosylsweroside isC=C[C@@H]1[C@@]2([H])C(C(OCC2)=O)=CO[C@H]1O[C@@H]3OC@@HO)O)CO[C@H]4C@@H(CO4)CO)O . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

6’-O-beta-D-Apiofuranosylsweroside is a powder . It has a predicted boiling point of 800.2±65.0 °C and a predicted density of 1.57±0.1 g/cm3 . Its pKa is predicted to be 12.76±0.70 .Wissenschaftliche Forschungsanwendungen

Discovery and Structural Elucidation

6'-O-beta-D-Apiofuranosylsweroside, a secoiridoid glycoside, was identified alongside other compounds from the leaves of Lonicera angustifolia. The structural details were determined through spectroscopic and chemical evidence, highlighting its significance in the phytochemical analysis of plant extracts. This discovery contributes to the broader understanding of the chemical diversity and potential biological activities of compounds found in Lonicera angustifolia (Prasad et al., 2000).

Role in Plant Biochemistry and Potential Antioxidant Activity

In the realm of plant biochemistry and potential health benefits, compounds structurally similar to this compound have been isolated from various plants, such as Punica granatum (pomegranate), exhibiting antioxidant activity. This activity is crucial for the plant's defense mechanism against environmental stress and suggests potential health benefits for humans through the consumption of plant-based foods or extracts containing such compounds (Wang et al., 2004).

Contribution to Flavor and Aroma in Tea

The disaccharide glycoside, (3R,9R)-3-hydroxy-7,8-dihydro-beta-ionyl 6-O-beta-D-apiofuranosyl-beta-D-glucopyranoside, isolated from tea leaves of Camellia sinensis, serves as an aroma precursor, demonstrating the significant role of similar glycosidic compounds in contributing to the flavor and aroma profiles of teas. Such compounds undergo enzymatic hydrolysis during tea processing, releasing volatile compounds that define the tea's aromatic characteristics (Ma et al., 2001).

Implications in Plant Pigment Research

Research on Hylocereus species has led to the identification of minor betalains in the fruit's peel and flesh, including compounds with apiofuranosyl moieties. These findings are pivotal for understanding the chemical basis of pigmentation in plants and could have implications for nutritional studies, given the health benefits associated with betalain consumption (Wybraniec et al., 2007).

Potential Medicinal Applications

Flavonoid glycosides, including those with apiofuranosyl moieties, have been isolated from Ulmus macrocarpa and shown to inhibit osteoclast differentiation, suggesting a potential application in treating or ameliorating osteopenic diseases. This research underscores the importance of glycosides in medicinal chemistry, particularly in developing treatments for bone-related diseases (Wang et al., 2022).

Eigenschaften

IUPAC Name |

(3S,4R,4aS)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-ethenyl-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O13/c1-2-9-10-3-4-29-17(27)11(10)5-30-18(9)34-19-15(25)14(24)13(23)12(33-19)6-31-20-16(26)21(28,7-22)8-32-20/h2,5,9-10,12-16,18-20,22-26,28H,1,3-4,6-8H2/t9-,10+,12-,13-,14+,15-,16+,18+,19+,20-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPXCTROEJQHKD-APAPHXOESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345734 |

Source

|

| Record name | 6'-O-beta-D-Apiofuranosylsweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266678-59-5 |

Source

|

| Record name | 6'-O-beta-D-Apiofuranosylsweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)

![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)

![N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide](/img/structure/B2502684.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2502694.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)

![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)